4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide

Catalog No.
S547898
CAS No.
M.F
C29H27N5O
M. Wt
461.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]...

Product Name

4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide

IUPAC Name

N-[3-(8-anilinoimidazo[1,2-a]pyrazin-6-yl)phenyl]-4-tert-butylbenzamide

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C29H27N5O/c1-29(2,3)22-14-12-20(13-15-22)28(35)32-24-11-7-8-21(18-24)25-19-34-17-16-30-27(34)26(33-25)31-23-9-5-4-6-10-23/h4-19H,1-3H3,(H,31,33)(H,32,35)

InChI Key

IJMHHZDBRUGXNO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CGI560; CGI560; CGI 560

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5

Description

The exact mass of the compound 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide is 461.22156 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide is a complex organic molecule characterized by its unique structural features. It consists of a tert-butyl group attached to a benzamide moiety, which is further substituted with an imidazo[1,2-a]pyrazin-6-yl group linked to a phenyl ring. This structure is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

, including:

  • Nucleophilic substitutions: The amide nitrogen can be a site for nucleophilic attack, leading to the formation of derivatives.
  • Coupling reactions: The presence of aromatic rings allows for electrophilic aromatic substitution, which can be utilized to synthesize more complex structures.
  • Reduction reactions: The imidazole ring can undergo reduction under specific conditions, potentially altering the compound's biological activity.

Research indicates that compounds containing imidazo[1,2-a]pyrazine derivatives exhibit significant biological activities, including:

  • Anticancer properties: Some studies suggest that similar compounds may inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial effects: Compounds with similar structural motifs have shown promise as antimicrobial agents due to their ability to disrupt cellular processes in bacteria and fungi .
  • Neuroprotective effects: Certain derivatives have been explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

The synthesis of 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide typically involves several key steps:

  • Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors like phenylamino derivatives.
  • Coupling reactions: The imidazo[1,2-a]pyrazine is then coupled with tert-butyl-substituted benzoyl chloride or similar reagents to form the desired amide bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

This compound has potential applications in various fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for designing new drugs targeting specific diseases.
  • Research tools: It could be utilized in biochemical assays to study the mechanisms of action of related compounds.
  • Agricultural chemicals: Similar structures have been investigated for use as pesticides or herbicides due to their biological activity against pests.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of investigation include:

  • Protein binding studies: Determining how well the compound binds to target proteins can provide insights into its efficacy and potential side effects.
  • Metabolic studies: Understanding how the compound is metabolized in vivo helps predict its pharmacokinetics and pharmacodynamics.
  • Synergistic effects with other drugs: Investigating how this compound interacts with existing medications could identify potential combination therapies.

Several compounds share structural similarities with 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide, each exhibiting unique properties:

Compound NameStructureKey Features
4-tert-butyl-N-(3-(8-(dimethylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamideStructureContains dimethylamino group; potential for enhanced solubility.
4-tert-butyl-N-(3-(8-(methylthio)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamideStructureMethylthio substitution may alter electronic properties.
4-tert-butyl-N-(3-(8-(hydroxy)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamideStructureHydroxy group could enhance hydrogen bonding interactions.

Uniqueness

The uniqueness of 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide lies in its specific combination of substituents that may confer distinct biological activities and pharmacological profiles compared to similar compounds. Its structure allows for targeted interactions with biological macromolecules while maintaining favorable physicochemical properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

461.22156050 g/mol

Monoisotopic Mass

461.22156050 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CGI560

Dates

Modify: 2024-02-18
1: Lou Y, Owens TD, Kuglstatter A, Kondru RK, Goldstein DM. Bruton's tyrosine kinase inhibitors: approaches to potent and selective inhibition, preclinical and clinical evaluation for inflammatory diseases and B cell malignancies. J Med Chem. 2012 May 24;55(10):4539-50. doi: 10.1021/jm300035p. Epub 2012 Mar 21. Review. PubMed PMID: 22394077.

Explore Compound Types